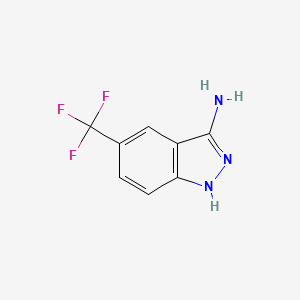

5-(Trifluoromethyl)-1H-indazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZTZRVCWTWKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177025 | |

| Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250-53-5 | |

| Record name | 5-(Trifluoromethyl)-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2250-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay-H-1127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002250535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-amine, 5-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2250-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAY-H-1127 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HRX76GHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Trifluoromethyl)-1H-indazol-3-amine (CAS No: 2250-53-5) is a heterocyclic aromatic organic compound featuring an indazole core structure.[1] The presence of a trifluoromethyl group at the 5-position significantly influences its electronic properties and lipophilicity, while the amino group at the 3-position provides a key site for chemical modification.[1] These structural features make it a valuable building block in medicinal chemistry and materials science, particularly in the development of novel therapeutic agents.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profiles.

| Property | Value | Reference |

| CAS Number | 2250-53-5 | [2][3] |

| Molecular Formula | C₈H₆F₃N₃ | [2][3] |

| Molecular Weight | 201.15 g/mol | [1][4] |

| Physical State | Faint brown crystalline solid | [1] |

| Melting Point | 122-123 °C | [2] |

| Boiling Point | 358.5 °C at 760 mmHg | [2] |

| Density | 1.536 g/cm³ | [2] |

| Flash Point | 170.6 °C | [2] |

| Refractive Index | 1.617 | [2] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

Protocol: Capillary Method [6][7]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2. For accuracy, an initial rapid determination can be performed to find an approximate range, followed by at least two careful, slower determinations.

Solubility Determination

Solubility provides insight into a compound's polarity and the types of intermolecular forces it can form, guiding the selection of appropriate solvents for reactions, purification, and formulation.[8]

Protocol: Qualitative Solubility Testing [9][10]

-

Initial Water Solubility Test: Place approximately 25 mg of the compound into a test tube and add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[9] Observe if the compound dissolves completely, partially, or not at all. If the compound is water-soluble, its effect on litmus or pH paper should be tested to determine if it is acidic, basic, or neutral.[10][11]

-

Acid/Base Solubility Tests (for water-insoluble compounds):

-

5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group.[9][11]

-

5% NaHCO₃ Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃. Solubility suggests a strongly acidic group, such as a carboxylic acid.[10]

-

5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[9][11]

-

-

Organic Solvent Test: Test the compound's solubility in an organic solvent like diethyl ether or hexane by adding 0.75 mL of the solvent to 25 mg of the compound and observing miscibility.[8][9]

-

Recording: Results are recorded as "soluble," "partially soluble," or "insoluble" for each solvent system.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity in a specific solvent. It is fundamental for understanding a molecule's charge state at a given pH, which affects its solubility, membrane permeability, and receptor-binding interactions.

Protocol: Potentiometric Titration [12]

-

Sample Preparation: A precise amount (milligram scale) of the pure compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.[12] The solution must be free of carbonate.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Alternative Protocol: NMR Spectroscopy [13][14]

The chemical shifts of NMR-active nuclei adjacent to acidic or basic sites change depending on the protonation state.[14] By measuring these chemical shifts over a range of pH values and plotting them against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa value.[14] This method can be advantageous for determining the pKa of specific functional groups within a molecule.[14]

LogP Determination

The logarithm of the partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase.[15] It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method [16][17]

-

Phase Preparation: Prepare n-octanol saturated with water and water (typically a buffer at pH 7.4) saturated with n-octanol.[17]

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then allowed to separate completely.[16]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Synthesis Workflow

The synthesis of 3-aminoindazoles can be achieved through various routes. A common and efficient method involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Plausible synthetic route to this compound.

References

- 1. CAS 2250-53-5: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-(trifluoromethyl)-1H-indazol-5-amine CAS#: 57631-09-1 [m.chemicalbook.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-indazol-3-amine

This guide provides a detailed overview of the molecular structure, and key chemical properties of 5-(Trifluoromethyl)-1H-indazol-3-amine, a compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. Its structure consists of an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. A trifluoromethyl group (-CF3) is substituted at the 5-position of the indazole ring, and an amine group (-NH2) is present at the 3-position.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This group often enhances metabolic stability and membrane permeability of drug candidates. The amine group at the 3-position provides a reactive site for further chemical modifications, making this compound a versatile building block in the synthesis of more complex molecules.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆F₃N₃[1][2][3] |

| Molecular Weight | 201.15 g/mol [1][3][4] |

| CAS Number | 2250-53-5[1][2] |

| Physical State | Faint brown crystalline solid[1] |

| SMILES | NC1=NNC2=CC=C(C(F)(F)F)C=C21[2] |

| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14)[1][2] |

| InChI Key | ZXZTZRVCWTWKCH-UHFFFAOYSA-N[1][2] |

Experimental Protocols

Application in Drug Discovery: A Conceptual Workflow

This compound serves as a valuable scaffold in drug discovery. The following diagram illustrates a conceptual workflow for its utilization in the development of new therapeutic agents, such as kinase inhibitors.

Caption: Conceptual workflow for drug discovery using this compound.

References

The Ascendancy of Trifluoromethyl Indazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a privileged bicyclic aromatic system, has long been a cornerstone in medicinal chemistry. Its versatile structure allows for strategic modifications that can significantly influence biological activity. Among these modifications, the introduction of a trifluoromethyl (CF3) group has emerged as a powerful strategy, catapulting trifluoromethyl indazole compounds to the forefront of drug discovery across multiple therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of molecules, with a focus on their applications in oncology, inflammation, and neurology.

The unique physicochemical properties of the trifluoromethyl group, including its high electronegativity, metabolic stability, and lipophilicity, contribute to enhanced potency, selectivity, and improved pharmacokinetic profiles of the parent indazole molecule.[1] These attributes have made trifluoromethyl indazoles particularly successful as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[1]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected trifluoromethyl indazole compounds against various targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors.

Table 1: Kinase Inhibitory Activity of Trifluoromethyl Indazole Compounds

| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| Compound 1 | PLK4 | < 0.1 | - | [2] |

| Compound 2 | TRKA | 1.6 | - | [1] |

| Compound 2 | TRKB | 2.9 | - | [1] |

| Compound 2 | TRKC | 2.0 | - | [1] |

| Axitinib | PLK4 | - | 4.2 | [2] |

| Compound C05 | PLK4 | < 0.1 | - | [2] |

| Compound 93a | TTK/Mps1 | 2.9 | - | [3] |

| Compound 93b | TTK/Mps1 | 5.9 | - | [3] |

| Compound 4 | Akt | - | 0.16 | [1] |

| Compound 14d | FGFR1 | 5.5 | - | [4] |

| Compound 39b | TRKA | 1.6 | - | [4] |

| Compound 50 | GSK-3β | 350 | - | [4] |

| Compound 80d | ERK2 | 12.6 | - | [4] |

| Compound 12b | VEGFR-2 | 5.4 | - | [4] |

| Compound 12c | VEGFR-2 | 5.6 | - | [4] |

| Compound 12e | VEGFR-2 | 7.0 | - | [4] |

Table 2: Antiproliferative Activity of Trifluoromethyl Indazole Compounds

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [2] |

| Compound C05 | MCF-7 | Breast Cancer | 0.979 | [2] |

| Compound C05 | H460 | Non-small Cell Lung Cancer | 1.679 | [2] |

| Compound 2f | Various | - | 0.23–1.15 | [5] |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [6] |

| Compound 6o | HEK-293 | Normal Kidney | 33.2 | [6] |

Table 3: Anti-inflammatory and Other Activities

| Compound ID | Target/Assay | Activity | IC50/EC50 | Reference |

| Compound 31 | TRPA1 Antagonist | In vitro | 15 nM | [7] |

| 6-fluoroindazole scaffold 40 | TRPA1 Antagonist | In vitro | 43 nM | [8] |

| Indazole | Cyclooxygenase-2 (COX-2) | Inhibition | 23.42 µM | [9] |

| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | Inhibition | 12.32 µM | [9] |

| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | Inhibition | 19.22 µM | [9] |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide (150) | Pythium aphanidermatum | Antifungal | 16.75 µg/mL | [10] |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide (150) | Rhizoctonia solani | Antifungal | 19.19 µg/mL | [10] |

Key Signaling Pathways and Mechanisms of Action

Trifluoromethyl indazole compounds exert their biological effects by modulating specific signaling pathways implicated in disease pathogenesis. Their primary mechanism of action often involves the competitive inhibition of ATP binding to the catalytic domain of protein kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and inflammation.

Kinase Inhibition in Cancer

In oncology, trifluoromethyl indazoles have been extensively developed as inhibitors of various kinases that are critical for tumor growth and progression.[1] These include Polo-like kinase 4 (PLK4), which plays a key role in centriole duplication, and the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are involved in cell survival and differentiation.[1][2]

Figure 1. General mechanism of action for trifluoromethyl indazole kinase inhibitors.

Modulation of Inflammatory Pathways

Certain trifluoromethyl indazole derivatives have demonstrated potent anti-inflammatory properties.[9] This is achieved, in part, through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins.[9] Additionally, some compounds act as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is involved in pain and neurogenic inflammation.[7]

Figure 2. Anti-inflammatory mechanisms of trifluoromethyl indazole compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of novel therapeutic agents. The following sections provide generalized methodologies for the synthesis and biological evaluation of trifluoromethyl indazole compounds.

General Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one Derivatives

This protocol describes a common method for the synthesis of a trifluoromethylated indazole core structure.[11]

-

Reaction Setup: In a round-bottom flask, combine a 3-aminoindazole derivative (1.0 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equivalents) in a 4:1 mixture of methanol and phosphoric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

-

Isolation: Cool the mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the filtered solid with methanol and dry under vacuum to yield the final product.

Figure 3. Synthetic workflow for a trifluoromethyl indazole derivative.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]

-

Compound Preparation: Prepare serial dilutions of the trifluoromethyl indazole compounds in the appropriate assay buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound, a kinase/substrate mixture, and an ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl indazole compounds and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

Trifluoromethyl indazole compounds represent a highly versatile and potent class of molecules with significant therapeutic potential. Their unique chemical properties, conferred by the trifluoromethyl group, have enabled the development of highly effective kinase inhibitors and modulators of other key biological targets. The data and protocols presented in this guide underscore the importance of this scaffold in modern drug discovery and provide a solid foundation for researchers and scientists working to develop the next generation of targeted therapies. As our understanding of the complex interplay between chemical structure and biological function continues to evolve, we can anticipate the continued emergence of innovative and life-saving drugs based on the trifluoromethyl indazole core.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 5-(Trifluoromethyl)-1H-indazol-3-amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Elucidation of the Putative Mechanism of Action of 5-(Trifluoromethyl)-1H-indazol-3-amine and its Potential as a Therapeutic Agent

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of the novel small molecule, this compound. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes current knowledge of structurally related 3-aminoindazole derivatives to propose a likely mode of action. The core 1H-indazole-3-amine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[1][2] This guide will explore the potential for this compound to function as a kinase inhibitor, detailing the putative signaling pathways it may modulate. Furthermore, we will discuss its potential to induce apoptosis and influence cell cycle progression, possibly through the p53/MDM2 pathway, as has been observed with other indazole derivatives.[3][4] This document also provides detailed experimental protocols for assays crucial to validating these hypotheses and includes illustrative data tables and pathway diagrams to guide future research.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational drugs.[1] The 3-aminoindazole moiety, in particular, has been identified as an effective hinge-binding fragment in the ATP-binding pocket of various protein kinases.[1] This interaction is critical for the inhibitory activity of these molecules. The substitution of a trifluoromethyl group at the 5-position of the indazole ring can significantly enhance metabolic stability and cell permeability, making this compound a compound of considerable interest for drug development. This guide will explore its potential mechanisms of action based on the established pharmacology of analogous compounds.

Putative Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. The 3-amino group of the indazole ring is predicted to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a characteristic of many Type I and Type II kinase inhibitors.[5][6]

The indazole NH and 3-NH2 groups are positioned to act as hydrogen bond donors, forming crucial interactions with the backbone carbonyls and nitrogens of the kinase hinge region. For example, in BCR-ABL kinase, these groups have been shown to interact with the carboxyl group of Glu316 and the backbone carbonyl of Met318.[7] This anchors the inhibitor in the ATP-binding site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Based on the activity of structurally similar compounds, this compound could potentially inhibit a range of tyrosine kinases, including but not limited to:

-

BCR-ABL: A key driver in chronic myeloid leukemia (CML).[7]

-

c-Met: A receptor tyrosine kinase often dysregulated in various cancers.[8]

-

FLT3: A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[9]

-

VEGFR: A key regulator of angiogenesis.[1]

-

PDGFRα: A receptor tyrosine kinase involved in cell growth and differentiation.[5]

The trifluoromethyl group at the 5-position may also influence the selectivity profile of the compound for different kinases.

By inhibiting these kinases, this compound could modulate several critical downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a paramount tactic in contemporary drug design, transforming lead compounds into viable therapeutic agents. Its unique electronic and steric properties profoundly influence a molecule's physicochemical characteristics, ultimately enhancing its pharmacokinetic profile and pharmacological activity. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, detailing its impact on drug metabolism, target binding, and overall efficacy.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group's profound impact on molecular properties stems from its distinct electronic nature and steric bulk. A deeper understanding of these fundamental characteristics is crucial for its effective application in drug design.

Electronic Effects

The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, significantly influencing the electron distribution within a molecule. This strong inductive effect can alter the acidity and basicity of nearby functional groups, impacting ionization at physiological pH and, consequently, solubility and receptor interactions. For instance, the presence of a CF3 group can lower the pKa of adjacent acidic protons, making the compound more acidic.[1]

Steric and Conformational Effects

With a van der Waals volume of 39.8 ų, the trifluoromethyl group is sterically comparable to an isopropyl group.[2] This steric bulk can influence molecular conformation and dictate how a ligand fits into a protein's binding pocket, potentially enhancing selectivity and potency.

Lipophilicity

The CF3 group is highly lipophilic, a property that is critical for enhancing a molecule's ability to permeate biological membranes.[1] This increased lipophilicity, quantified by a positive Hansch π value of +0.88, often leads to improved absorption and distribution of a drug within the body.[2][3]

Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][4] This inherent strength makes the CF3 group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][6]

Impact on Pharmacokinetic Properties (ADME)

The introduction of a trifluoromethyl group can dramatically improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a critical determinant of its clinical success.

Enhanced Metabolic Stability

As previously mentioned, the robustness of the C-F bond confers exceptional stability against metabolic breakdown.[7] By replacing a metabolically labile methyl group with a CF3 group, a primary site of metabolism can be effectively blocked.[3] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5] The antidepressant fluoxetine (Prozac) is a classic example where the CF3 group contributes to its metabolic stability and efficacy.[8]

Increased Lipophilicity and Membrane Permeability

The lipophilic nature of the CF3 group generally enhances a drug's ability to cross cellular membranes, which is crucial for oral absorption and distribution to target tissues, including penetration of the blood-brain barrier.[6][7] The incorporation of a trifluoromethyl group in fluoxetine, for example, significantly enhances its lipophilicity, facilitating efficient brain penetration.[4]

Modulation of Bioavailability

By improving metabolic stability and membrane permeability, the trifluoromethyl group often leads to enhanced oral bioavailability.[9] This means that a greater fraction of the administered dose reaches the systemic circulation, potentially allowing for lower and less frequent dosing.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Methyl vs. Trifluoromethyl Analogs

| Property | Methyl (-CH3) Analog | Trifluoromethyl (-CF3) Analog | Rationale for Change |

| Lipophilicity (logP) | Lower | Higher | The CF3 group is more lipophilic than the CH3 group. |

| Metabolic Stability (in vitro t½) | Shorter | Longer | The C-F bond is stronger and more resistant to enzymatic cleavage than the C-H bond. |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a site of metabolism reduces the rate of clearance by the liver. |

| Number of Metabolites | Generally higher | Significantly reduced | A major metabolic pathway is inhibited, limiting the formation of downstream metabolites. |

Role in Drug-Target Interactions

The electronic and steric properties of the trifluoromethyl group also play a crucial role in modulating a drug's interaction with its biological target, often leading to increased binding affinity and selectivity.

Enhanced Binding Affinity

The strong electron-withdrawing nature of the CF3 group can influence hydrogen bonding and electrostatic interactions with the target protein.[10] Additionally, its lipophilicity can lead to favorable hydrophobic interactions within the binding pocket. These combined effects can significantly enhance the binding affinity of a ligand for its receptor.

Improved Selectivity

The steric bulk of the trifluoromethyl group can be exploited to achieve greater selectivity for a specific target over off-target proteins. By designing molecules where the CF3 group fits snugly into the binding site of the desired target but clashes with the binding sites of other proteins, selectivity can be improved, leading to a better safety profile.

Experimental Protocols

Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound.

Objective: To measure the equilibrium distribution of a compound between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Volumetric flasks, separatory funnels, centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

-

Partitioning:

-

Add a known volume of the n-octanol and aqueous phase to a separatory funnel.

-

Add a small aliquot of the test compound stock solution.

-

Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully withdraw samples from both the n-octanol and aqueous phases.

-

Analyze the concentration of the test compound in each phase using a validated analytical method.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP = log10 ( [Compound]octanol / [Compound]aqueous )

-

References

- 1. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 1H-Indazole-3-Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Literature Review for Drug Discovery Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs, including Niraparib, Axitinib, and Pazopanib.[1][2][3] Among its many variations, the 1H-indazole-3-amine moiety has emerged as a particularly effective "hinge-binding" fragment, crucial for the activity of kinase inhibitors like Linifanib.[2][4] This technical guide provides a comprehensive review of recent advances in the synthesis, biological evaluation, and structure-activity relationships (SAR) of 1H-indazole-3-amine derivatives, with a focus on their potential as anticancer agents.

Synthetic Strategies

The synthesis of 1H-indazole-3-amine derivatives commonly begins with substituted 2-fluorobenzonitriles. A prevalent and high-yield method involves the reaction of a 2-fluorobenzonitrile with hydrazine hydrate, which proceeds rapidly to form the core 3-amino-1H-indazole ring system.[2][4] Subsequent functionalization, often at the C-5 position, is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids or esters.[2] This modular approach allows for the systematic introduction of diverse substituents to explore the chemical space and optimize biological activity. The amine group at C-3 can then be further modified, for instance, by acylation followed by coupling with different nucleophiles like thiophenols or piperazines to generate extensive compound libraries.[2]

Caption: General synthetic scheme for 1H-indazole-3-amine derivatives.

Biological Activities and Key Therapeutic Targets

1H-Indazole-3-amine derivatives have demonstrated a wide range of biological activities, with the majority of research focused on their potential as anticancer agents through the inhibition of protein kinases.

Kinase Inhibition

This class of compounds has been shown to potently inhibit several kinases implicated in tumorigenesis.

-

Fibroblast Growth Factor Receptor (FGFR) : Derivatives have been developed as potent FGFR1 inhibitors. Compound 99 , featuring an N-ethylpiperazine group, was identified as a highly potent inhibitor with an enzymatic IC50 of 2.9 nM and a cellular antiproliferative IC50 of 40.5 nM.[3][5] The binding mode involves the 3-aminoindazole group forming key hydrogen bonds with the hinge region of the kinase's ATP binding site.[1]

-

Bcr-Abl : A series of 1H-indazol-3-amine derivatives were evaluated for activity against wild-type and T315I mutant Bcr-Abl. Compound 89 was a promising inhibitor, demonstrating potent activity against Bcr-AblWT (IC50 = 0.014 µM) and the drug-resistant Bcr-AblT315I mutant (IC50 = 0.45 µM).[5]

-

Pim Kinases : The 3-(pyrazin-2-yl)-1H-indazole scaffold served as a starting point for developing pan-Pim kinase inhibitors, which are attractive targets in cancer therapy.[3][6] Optimized compounds showed single-digit nanomolar potency against Pim-1, Pim-2, and Pim-3.[3]

-

p21-activated kinase 1 (PAK1) : Using a fragment-based approach, 1H-indazole-3-carboxamide derivatives were identified as potent and selective PAK1 inhibitors. The representative compound 30l had an IC50 of 9.8 nM for PAK1 and exhibited high selectivity against a panel of other kinases.[7]

Caption: 1H-indazole-3-amine as a kinase hinge-binding scaffold.

Anticancer Activity and Mechanism of Action

Numerous derivatives have shown potent antiproliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).[2][8]

One extensively studied compound, 6o , exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[9][10] Further mechanistic studies revealed that compound 6o induces apoptosis and affects the cell cycle by modulating the p53/MDM2 pathway and inhibiting Bcl-2 family members.[8][9][10] Treatment with similar derivatives has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and activation of executioner caspases.[11]

Caption: Mechanism of apoptosis induction by 1H-indazole-3-amine derivatives.

Quantitative Data Summary & Structure-Activity Relationship (SAR)

The biological activity of 1H-indazole-3-amine derivatives is highly sensitive to the nature and position of substituents on the indazole ring system. The following tables summarize key quantitative data and highlight important SAR findings from the literature.

Table 1: Inhibitory Activity of Selected 1H-Indazole-3-Amine Derivatives against Protein Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| 99 | FGFR1 (enzymatic) | 2.9 | [3][5] |

| 98 | FGFR1 (enzymatic) | 15.0 | [3][5] |

| 101 | FGFR1 (enzymatic) | 69.1 | [5] |

| 89 | Bcr-AblWT | 14 | [5] |

| 89 | Bcr-AblT315I | 450 | [5] |

| 127 (Entrectinib) | ALK | 12 | [5] |

| 13o | Pim-1 | 0.8 | [3] |

| 13o | Pim-2 | 2.1 | [3] |

| 13o | Pim-3 | 1.5 | [3] |

| 30l | PAK1 | 9.8 | [7] |

Table 2: Antiproliferative Activity of Selected Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [8][9][10] |

| 6o | A549 | Lung | >40 | [2] |

| 6o | PC-3 | Prostate | 24.64 | [2] |

| 6o | Hep-G2 | Hepatoma | 30.15 | [2] |

| 89 | K562 | Chronic Myeloid Leukemia | 6.50 | [5] |

| 93 | HL60 | Promyelocytic Leukemia | 0.0083 | [5] |

| 93 | HCT116 | Colon | 0.0013 | [5] |

| 2f | 4T1 | Breast | 0.23 | [11] |

Key SAR Insights:

-

C-5 Position : Introduction of substituted aromatic groups at the C-5 position via Suzuki coupling is a common strategy to explore interactions with kinase targets and modulate activity.[2]

-

C-6 Position : For FGFR1 inhibitors, the presence of a fluorine substituent at the C-6 position of the indazole ring resulted in improved enzymatic and cellular potency.[1]

-

N-1 Position : The N-1 position is often substituted with groups like meta-substituted benzyl rings to optimize properties.[12]

-

C-3 Amine Substituents : Modification of the C-3 amine, for example by creating piperazine-linked hybrids, can significantly impact potency and the spectrum of activity. In one series, replacing a mercaptoacetamide group with various substituted piperazines improved activity against K562 cells.[2] For PAK1 inhibitors, introducing a hydrophilic group in this region was critical for activity and selectivity.[7]

Key Experimental Protocols

General Protocol for Antiproliferative Activity (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][9]

-

Cell Seeding : Seed human cancer cells (e.g., K562, A549, PC-3, Hep-G2) into 96-well plates at a density of 5×103 to 1×104 cells/well and incubate for 24 hours to allow for cell adherence.[3]

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control drug (e.g., 5-Fluorouracil).[2]

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization : Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

General Protocol for Western Blotting

Western blotting is used to detect the expression levels of specific proteins, such as those involved in apoptosis (Bcl-2, Bax, Caspase-3).[9][11]

-

Cell Lysis : Treat cells with the desired compound for a specified time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH, anti-β-actin) should also be used.[9]

-

Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis : Quantify the band intensities and normalize the expression of the target protein to the loading control.

Conclusion and Future Perspectives

1H-Indazole-3-amine derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics, particularly in oncology. Their proven ability to act as hinge-binding fragments for various protein kinases has established them as a cornerstone in the design of targeted inhibitors. The modular and efficient synthetic routes allow for extensive SAR studies, leading to the identification of compounds with nanomolar potency and high selectivity. Mechanistic studies have confirmed their ability to induce apoptosis and cell cycle arrest through the modulation of key cancer-related signaling pathways.

Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of novel substitutions and the application of advanced drug design strategies, such as fragment-based and structure-based design, will undoubtedly lead to the discovery of new clinical candidates. Furthermore, investigating the potential of these compounds against other therapeutic targets beyond kinases could broaden their clinical applications. The continued development of 1H-indazole-3-amine derivatives holds significant promise for advancing the field of targeted cancer therapy.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

The Discovery and Significance of Fluorinated Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful strategy to modulate and enhance its pharmacological properties. This guide provides a comprehensive overview of the discovery and significance of fluorinated indazoles in modern drug development. It delves into their synthesis, diverse biological targets, and the profound impact of fluorination on their potency, selectivity, and pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to serve as a valuable resource for researchers in the field.

Introduction: The Strategic Union of Indazole and Fluorine

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3] Concurrently, the introduction of fluorine into drug candidates has become a routine and highly effective tactic in medicinal chemistry.[4][5] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[5][6][7]

The convergence of these two powerful elements—the versatile indazole scaffold and the strategic placement of fluorine atoms—has led to the discovery of a multitude of fluorinated indazole derivatives with significant therapeutic potential. Approximately 20% of all pharmaceuticals on the market contain fluorine, and this trend is well-represented within the indazole class of compounds.[4][8] This guide will explore the discovery of these innovative molecules and elucidate their significance in the ongoing quest for novel and effective therapeutics.

Discovery and Therapeutic Applications of Fluorinated Indazoles

The strategic incorporation of fluorine has yielded indazole derivatives with potent and selective activities across a range of therapeutic areas.

Kinase Inhibition

Fluorinated indazoles have emerged as potent inhibitors of various kinases, which are critical targets in oncology and other diseases.

-

Rho Kinase (ROCK) Inhibition: A notable example is a 6-fluoroindazole derivative (compound 52) which demonstrated significantly enhanced ROCK1 inhibitory potency with an IC50 value of 14 nM, a dramatic improvement over its non-fluorinated counterpart.[6][8] This compound also exhibited excellent oral bioavailability (61%).[6][8] Further optimization led to 6-fluoroindazoles (compounds 53a and 53b) with even greater potency (IC50 values of 7 and 6 nM, respectively) and improved pharmacokinetic profiles.[8]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: In the pursuit of potent FGFR inhibitors, a series of compounds featuring a 2,6-difluoro-3-methoxyphenyl group attached to an indazole scaffold were developed.[1] One such compound (compound 100) displayed remarkable enzymatic and antiproliferative activities, with an IC50 of 2.0 ± 0.8 nM against FGFR2.[1]

Anti-inflammatory and Neuroprotective Activities

-

Nitric Oxide Synthase (NOS) Inhibition: Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS).[9] For instance, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (compound 13) inhibited nNOS by 63% and iNOS by 83%, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (compound 16) inhibited iNOS activity by 80% with no effect on nNOS activity.[9]

-

Transient Receptor Potential A1 (TRPA1) Antagonism: A 6-fluoroindazole derivative (compound 40) was identified as a potent and selective antagonist of the TRPA1 cation channel, with an IC50 of 0.043 µM.[6][8] This compound demonstrated in vivo anti-inflammatory activity.[6][8]

Antiviral Activity

-

Anti-HIV Activity: 5-fluoroindazole derivatives have been synthesized and evaluated for their anti-HIV activity.[6][8] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and have shown excellent metabolic stability.[6]

Modulation of Receptors

-

Estrogen Receptor (ER) Modulation: Fluorinated indazole derivatives have been patented as estrogen receptor modulators, with some compounds showing inhibitory activity against ER-α with IC50 values below 100 nM.[8]

-

Muscarinic Receptor Positive Allosteric Modulators (PAMs): A series of fluorinated indazole derivatives were designed as M1-PAMs for the potential treatment of Alzheimer's disease.[8] These compounds showed potent modulator activity in a Fluorometric Imaging Plate Reader (FLIPR) assay measuring intracellular calcium.[8]

-

α7 Nicotinic Acetylcholine Receptor (nAChR) PAMs: 6-Fluoroindazole scaffolds have been evaluated as positive allosteric modulators of the human α7 nAChR.[8]

Other Biological Activities

-

F1F0-ATPase Inhibition: Monofluorinated 3-guanidyl-indazole structures have demonstrated potent inhibition of F1F0-ATPase activity (IC50 <5 µM) and cytotoxicity in Ramos cells (EC50 <5 µM).[6][8]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected fluorinated indazoles.

Table 1: Kinase Inhibitory Activity of Fluorinated Indazoles

| Compound ID | Target Kinase | IC50 (nM) | Oral Bioavailability (%) | Reference |

| 51 | ROCK1 | 2500 | - | [6][8] |

| 52 | ROCK1 | 14 | 61 | [6][8] |

| 53a | ROCK1 | 7 | 49 | [8] |

| 53b | ROCK1 | 6 | 53 | [8] |

| 100 | FGFR1 | < 4.1 | - | [1] |

| 100 | FGFR2 | 2.0 ± 0.8 | - | [1] |

Table 2: Anti-inflammatory and Neuroprotective Activity of Fluorinated Indazoles

| Compound ID | Target | Activity | Concentration | Reference |

| 40 | hTRPA1 | IC50 = 0.043 µM | - | [6][8] |

| 13 | nNOS | 63% Inhibition | - | [9] |

| 13 | iNOS | 83% Inhibition | - | [9] |

| 16 | iNOS | 80% Inhibition | - | [9] |

Table 3: Other Biological Activities of Fluorinated Indazoles

| Compound Class | Target | Activity | Reference |

| Monofluorinated 3-guanidyl-indazoles | F1F0-ATPase | IC50 < 5 µM | [6][8] |

| Monofluorinated 3-guanidyl-indazoles | Ramos Cells | EC50 < 5 µM | [6][8] |

| Fluorinated Indazole Derivatives | Estrogen Receptor-α | IC50 < 100 nM | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of fluorinated indazoles.

General Synthesis of Fluorinated Indazoles

A common method for the synthesis of fluorinated indazoles involves the use of fluorinating agents on an indazole precursor. One reported method is the direct C-3 fluorination of 2H-indazoles.[10][11]

Example Protocol: C-3 Fluorination of 2H-Indazoles using NFSI [10][11]

-

Reaction Setup: To a solution of the 2H-indazole (1.0 mmol) in water (5 mL) in a round-bottom flask, add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature under ambient air for the time required for the reaction to complete (monitored by TLC).

-

Work-up: After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole.

In Vitro Biological Assays

4.2.1. Rho Kinase (ROCK) Inhibition Assay [12][13]

This enzyme immunoassay is designed to detect the specific phosphorylation of a substrate by ROCK.

-

Plate Preparation: Use a 96-well microtiter plate pre-coated with recombinant myosin phosphatase target subunit 1 (MYPT1).

-

Kinase Reaction: Add the test compound (fluorinated indazole) at various concentrations to the wells. Initiate the kinase reaction by adding active ROCK enzyme and ATP solution. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: After incubation, wash the plate to remove excess reagents. Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 (Thr696)).

-

Secondary Antibody and Substrate: Following another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a colorimetric HRP substrate (e.g., TMB).

-

Data Analysis: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength. The decrease in signal in the presence of the inhibitor is used to calculate the IC50 value.

4.2.2. Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay [7][14][15]

This assay is used to measure changes in intracellular calcium concentrations, often employed for screening modulators of GPCRs and ion channels.

-

Cell Plating: Seed cells stably expressing the target receptor (e.g., CHO cells expressing the M1 muscarinic receptor) into a 384-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in an appropriate assay buffer for 1 hour at 37°C.

-

Compound Addition: Place the plate in the FLIPR instrument. Add the test compound (fluorinated indazole) to the wells.

-

Agonist Addition and Measurement: After a short incubation, add an agonist to stimulate the receptor. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

-

Data Analysis: The fluorescence signal is analyzed to determine the effect of the compound (e.g., potentiation for a PAM) and calculate EC50 or IC50 values.

4.2.3. F1F0-ATPase Inhibition Assay [16][17]

This spectrophotometric assay measures the ATP hydrolysis activity of the F1F0-ATPase.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), Mg-ATP, MgCl2, KCl, EDTA, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

-

Enzyme Addition: Add the isolated mitochondrial fraction or purified F1F0-ATPase to the reaction mixture.

-

Inhibitor Addition: Add the test compound (fluorinated indazole) at various concentrations.

-

Measurement: The hydrolysis of ATP by the ATPase produces ADP. The coupled enzyme system (pyruvate kinase and lactate dehydrogenase) uses ADP to convert phosphoenolpyruvate to pyruvate and then pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Visualizations

Signaling Pathway Diagram

Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.

Experimental Workflow Diagram

Caption: Drug Discovery Workflow for Fluorinated Indazoles.

Logical Relationship Diagram

Caption: Structure-Activity Relationships of Fluorinated Indazoles.

Conclusion

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly successful approach in modern drug discovery. This chemical modification has yielded a diverse array of compounds with potent and selective activities against a range of important biological targets. The ability of fluorine to enhance key drug-like properties, including metabolic stability, bioavailability, and target affinity, underscores the continued importance of this strategy. The examples and data presented in this guide highlight the significant contributions of fluorinated indazoles to medicinal chemistry and their potential to be developed into next-generation therapeutics. As synthetic methodologies for fluorination continue to advance, the exploration of novel fluorinated indazoles will undoubtedly remain a fertile ground for the discovery of innovative medicines.

References

- 1. Reactome | Signaling by FGFR [reactome.org]

- 2. pnas.org [pnas.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and Evaluation of Estrogen Receptor β -Selective Ligands: Fluoroalkylated Indazole Estrogens -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]

- 5. mdpi.com [mdpi.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Intrinsic FGFR2 and Ectopic FGFR1 Signaling in the Prostate and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 14. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

A Technical Guide to the Spectral Characteristics of 5-(Trifluoromethyl)-1H-indazol-3-amine

Introduction

5-(Trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features, particularly the indazole core and the trifluoromethyl group, make it a valuable scaffold for the synthesis of kinase inhibitors and other therapeutic agents. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this compound. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 12.0 | br s | 1H, N-H (indazole) |

| ~7.8 - 8.0 | s | 1H, H-4 |

| ~7.4 - 7.6 | d | 1H, H-6 |

| ~7.2 - 7.4 | d | 1H, H-7 |

| ~5.0 - 6.0 | br s | 2H, NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-3 |

| ~140 - 145 | C-7a |

| ~125 - 130 | C-5 (q, J ≈ 30-35 Hz) |

| ~124 - 128 | CF₃ (q, J ≈ 270 Hz) |

| ~120 - 125 | C-3a |

| ~115 - 120 | C-6 |

| ~110 - 115 | C-4 |

| ~105 - 110 | C-7 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | s | 3F, CF₃ |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201.06 | [M]⁺ (Molecular Ion) |

| 182.05 | [M - F]⁺ |

| 174.06 | [M - HCN]⁺ |

| 132.05 | [M - CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0 to 160 ppm.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

-

¹⁹F NMR Spectroscopy:

-

Instrument: A 376 MHz or 470 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -50 to -80 ppm (typical for CF₃ groups).

-

Number of scans: 64-256.

-

Relaxation delay: 1-2 seconds.

-

Referencing: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

-

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.

-

Instrumentation:

-

Technique: Electrospray ionization (ESI) or Electron Impact (EI).

-

Analyzer: Time-of-flight (TOF), quadrupole, or Orbitrap.

-

-

ESI-MS Parameters:

-

Ionization mode: Positive or negative.

-

Capillary voltage: 3-4 kV.

-

Nebulizing gas: Nitrogen.

-

Drying gas temperature: 200-300 °C.

-

Mass range: m/z 50-500.

-

-

EI-MS Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 40-450.

-

Visualizations

The following diagrams illustrate common workflows relevant to the analysis of novel chemical compounds.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: General Synthetic Pathway to 3-Aminoindazoles.

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-(Trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 5-(Trifluoromethyl)-1H-indazol-3-amine (CAS No. 2250-53-5). The following sections detail the chemical and physical properties, hazard identification, safety precautions, emergency procedures, and experimental protocols relevant to laboratory and drug development settings.

Chemical and Physical Properties

This compound is a solid, white to yellow crystalline powder.[1] Its chemical structure features an indazole core with a trifluoromethyl group at the 5-position and an amine group at the 3-position. The trifluoromethyl group significantly influences the compound's properties, including its metabolic stability.[2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 2250-53-5 | [1][4] |

| Molecular Formula | C₈H₆F₃N₃ | [1][4] |

| Molecular Weight | 201.15 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 122-123 °C | [1] |

| Boiling Point | 358.5 °C at 760 mmHg | [1] |

| Flash Point | 170.6 °C | [1] |

| Density | 1.536 g/cm³ | [1] |

| Purity | ≥97% | [2] |

Hazard Identification and Safety Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[5] Due to the presence of the trifluoromethyl group, it should be handled as a halogenated organic compound.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound.

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[6]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[7]

-

Body Protection: Wear a lab coat, and for larger quantities or risk of splashing, use impervious clothing.[5][8]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for handling large quantities.[7]

Handling and Storage

Safe Handling Protocol

Adherence to the following protocol is crucial to minimize exposure and ensure safety.

-

Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]

-

Dispensing: Avoid creating dust when handling the solid material.[8] Use appropriate tools for weighing and transferring the compound.

-

Contamination: Avoid contact with skin, eyes, and clothing.[9] In case of contact, follow the first aid measures outlined in Section 4.

-

Ignition Sources: Keep away from heat, sparks, and open flames.[9]

Storage Conditions

Proper storage is essential to maintain the integrity and stability of the compound.

-

Container: Keep the container tightly closed when not in use.[6][9]

-

Environment: Store in a cool, dry, and well-ventilated area.[6][9] Recommended storage temperatures are typically between 2-8°C for long-term stability.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6]

-

Moisture: Protect from moisture, as some trifluoromethylated indazoles are moisture-sensitive.[10]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Accidental Release Measures

-

Evacuation: Evacuate personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so.[9]

-

Cleanup: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6] For liquid solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[9]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.

-